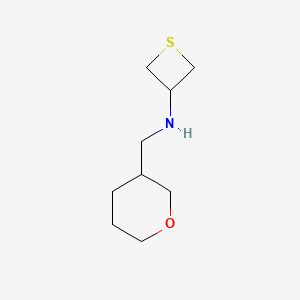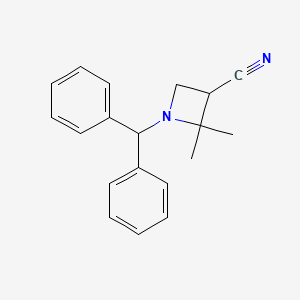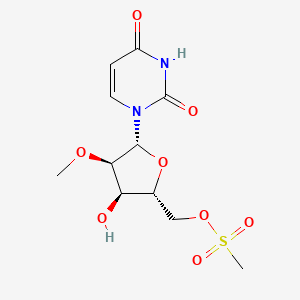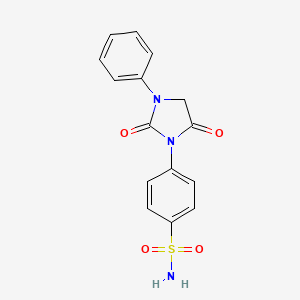
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound features an imidazolidinyl group with two oxo groups and a phenyl substituent, making it a unique and interesting molecule for various scientific applications .
Méthodes De Préparation
The synthesis of Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate imidazolidinone derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity .
Analyse Des Réactions Chimiques
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
Benzenesulfonamide, 4-(2,5-dioxo-3-phenyl-1-imidazolidinyl)- can be compared with other similar compounds, such as:
- Benzenesulfonamide, 3-methyl-4-(5-oxo-3-phenyl-1-imidazolidinyl)-
- Benzenesulfonamide, 4-(2,4-dioxo-3-phenyl-1-imidazolidinyl)- These compounds share structural similarities but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity .
Propriétés
Numéro CAS |
53298-17-2 |
|---|---|
Formule moléculaire |
C15H13N3O4S |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
4-(2,5-dioxo-3-phenylimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c16-23(21,22)13-8-6-12(7-9-13)18-14(19)10-17(15(18)20)11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,21,22) |
Clé InChI |
NOAFJTXPFHSPFT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



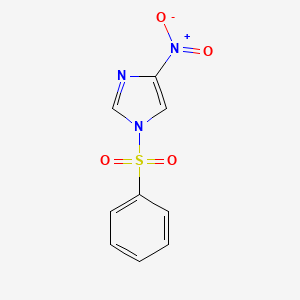
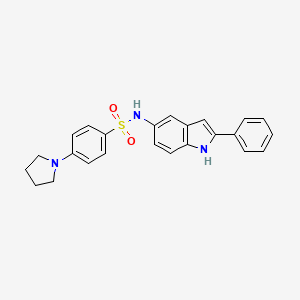
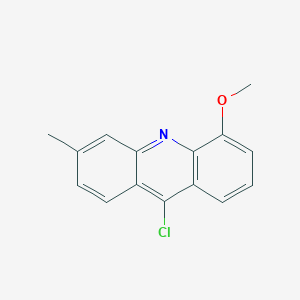


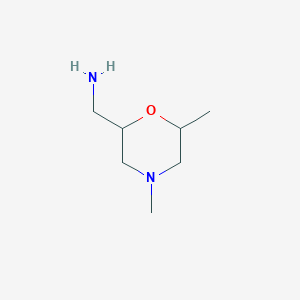
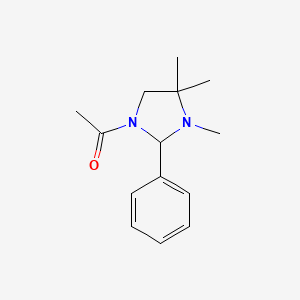
![4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12935320.png)
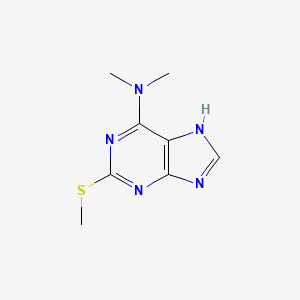
![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
